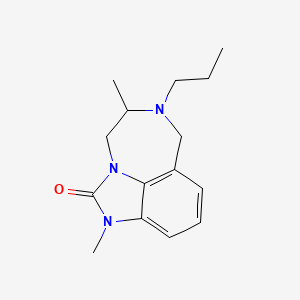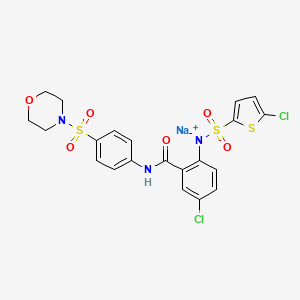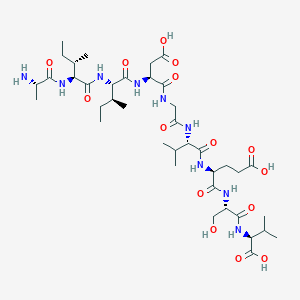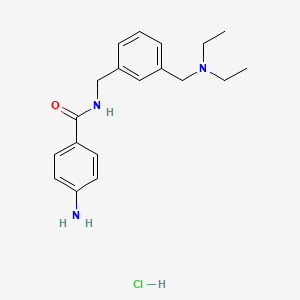
(+-)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is a compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of aminobenzophenones followed by cyclocondensation reactions. For instance, the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of a stream of NH3 in a MeOH/H2O mixture .
Industrial Production Methods
Industrial production of benzodiazepines, including (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one, often employs continuous flow chemistry. This method allows for efficient and scalable synthesis, reducing the reaction time and improving yield. Continuous flow synthesis involves the use of microreactors where reagents are continuously pumped through the system, allowing for precise control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like alkyl halides or aryl halides are used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, N-oxides, and reduced derivatives, each with distinct pharmacological properties .
Wissenschaftliche Forschungsanwendungen
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.
Wirkmechanismus
The mechanism of action of (±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one involves its interaction with the GABA-A receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and anticonvulsant effects commonly associated with benzodiazepines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant effects.
Lorazepam: Used primarily for its anxiolytic and sedative effects.
Uniqueness
(±)-4,5,6,7-Tetrahydro-1,5-dimethyl-6-propylimidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its unique binding affinity and selectivity for certain receptor subtypes make it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
136723-02-9 |
|---|---|
Molekularformel |
C15H21N3O |
Molekulargewicht |
259.35 g/mol |
IUPAC-Name |
3,11-dimethyl-10-propyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C15H21N3O/c1-4-8-17-10-12-6-5-7-13-14(12)18(9-11(17)2)15(19)16(13)3/h5-7,11H,4,8-10H2,1-3H3 |
InChI-Schlüssel |
QDJGCXRXODAGOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC2=C3C(=CC=C2)N(C(=O)N3CC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)




